molecular formula C8H13NO2 B3054900 Ethyl 4-cyanopentanoate CAS No. 62344-97-2

Ethyl 4-cyanopentanoate

Cat. No. B3054900
CAS RN: 62344-97-2
M. Wt: 155.19 g/mol
InChI Key: KKRRMPYSOHFIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyanopentanoate is a chemical compound with the molecular formula C8H13NO2 . It is also known by other names such as 4-cyano-pentanoic acid ethyl ester and 4-cyanovaleric acid ethyl ester .


Molecular Structure Analysis

The molecular weight of this compound is 155.197 g/mol . The structural formula is represented as CCOC(=O)CCC©C#N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

Enzymatic Synthesis

  • Enzymatic Synthesis of Ethyl 4-Cyano-3-Hydroxybutanoate : This compound is key in synthesizing statins like liptor, which are used for lowering cholesterol and triglycerides. Both enantiomers of ethyl 4-cyano-3-hydroxybutanoate were prepared enzymatically, with high yields and enantiomeric excess, demonstrating the compound's importance in pharmaceutical manufacturing (Jin & Zhang, 2011).

Biofuel Research

  • Combustion Kinetics of Ethyl Levulinate : Ethyl levulinate, a derivative of ethyl 4-cyano-3-hydroxybutanoate, is studied for its potential as a biofuel. The compound's combustion kinetics, including ignition delay and temperature dependencies, have been examined, contributing to the understanding of biofuels derived from lignocellulosic biomass (Ghosh et al., 2018).

Chemical Synthesis

  • Synthesis in Medicinal Chemistry : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a related compound, has been synthesized for potential use as a proteinase inhibitor, showing the compound's application in developing novel therapeutic agents (Angelastro et al., 1992).

Organic Chemistry Research

  • Synthesis and Characterization of Homopolymers : The reversible addition-fragmentation chain transfer (RAFT) polymerization technique uses derivatives like 4-cyanopentanoic acid to synthesize homopolymers. This research contributes to the development of well-defined polyelectrolytes with high chain-end reactivity, important for various applications in materials science (Xiong et al., 2004).

properties

IUPAC Name

ethyl 4-cyanopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-11-8(10)5-4-7(2)6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRRMPYSOHFIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560042
Record name Ethyl 4-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62344-97-2
Record name Ethyl 4-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-cyanopentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyanopentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-cyanopentanoate
Reactant of Route 4
Ethyl 4-cyanopentanoate
Reactant of Route 5
Ethyl 4-cyanopentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-cyanopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.